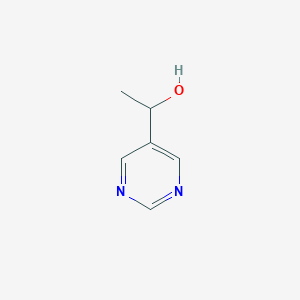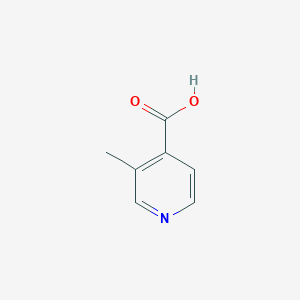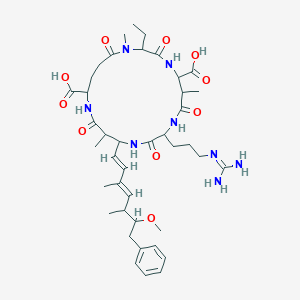
Dihydronodularin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydronodularin is a naturally occurring compound that belongs to the class of diterpenoids. It was first isolated from the marine sponge, Nodularia spumigena, and has since been found in various other marine organisms. Dihydronodularin has attracted significant scientific interest due to its potential therapeutic properties.
作用機序
The mechanism of action of dihydronodularin is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. For example, dihydronodularin has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been found to activate the AMPK pathway, which is involved in cellular energy homeostasis.
生化学的および生理学的効果
Dihydronodularin has been found to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. It has also been found to modulate the activity of several enzymes, including protein kinases and phosphodiesterases.
実験室実験の利点と制限
Dihydronodularin has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and has been found to exhibit potent therapeutic effects at low concentrations. However, there are also several limitations to its use. For example, dihydronodularin is highly toxic and can be difficult to handle. It also has poor solubility in water, which can make it challenging to administer.
将来の方向性
There are several future directions for research on dihydronodularin. One area of interest is the development of more efficient synthesis methods. Another area of interest is the identification of the precise mechanism of action of dihydronodularin. This could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research is needed to determine the safety and efficacy of dihydronodularin in vivo, as well as its potential for use in combination with other therapeutic agents.
Conclusion
In conclusion, dihydronodularin is a naturally occurring compound with significant therapeutic potential. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, and has been the subject of numerous scientific studies. While there are several advantages to its use in lab experiments, there are also several limitations that need to be addressed. Despite these challenges, dihydronodularin remains a promising candidate for the development of new therapies for cancer and other diseases.
合成法
Dihydronodularin can be synthesized through several methods, including total synthesis and semi-synthesis. Total synthesis involves the complete chemical synthesis of the compound from simple starting materials. Semi-synthesis, on the other hand, involves the modification of a naturally occurring precursor molecule to produce the desired compound. Both methods have been used to produce dihydronodularin, with varying degrees of success.
科学的研究の応用
Dihydronodularin has been the subject of numerous scientific studies, primarily due to its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Specifically, dihydronodularin has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to reduce inflammation and inhibit the replication of several viruses, including HIV-1 and HCV.
特性
CAS番号 |
146109-35-5 |
|---|---|
製品名 |
Dihydronodularin |
分子式 |
C41H62N8O10 |
分子量 |
827 g/mol |
IUPAC名 |
9-[3-(diaminomethylideneamino)propyl]-2-ethyl-12-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |
InChI |
InChI=1S/C41H62N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h9-11,13-14,16-17,21,24-26,28-32,34H,8,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+ |
InChIキー |
RLFXWEJNSCUBRW-ASMFZGAFSA-N |
異性体SMILES |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/C(C)C(CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O |
SMILES |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O |
正規SMILES |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O |
同義語 |
(MeAbu(5))nodularin dihydronodularin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




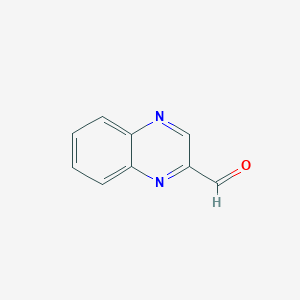
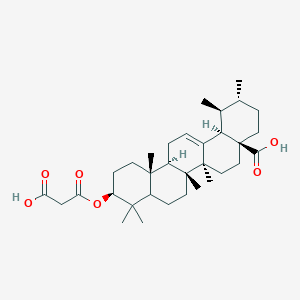


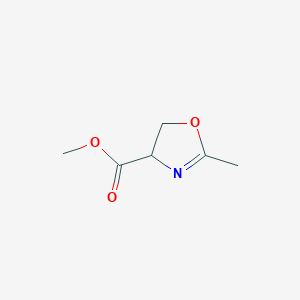

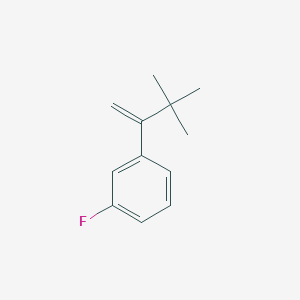
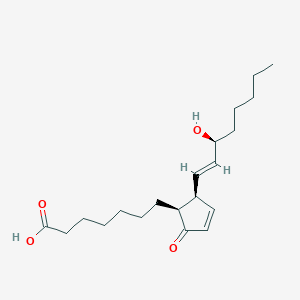
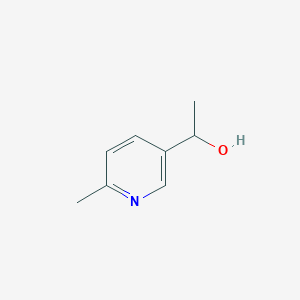
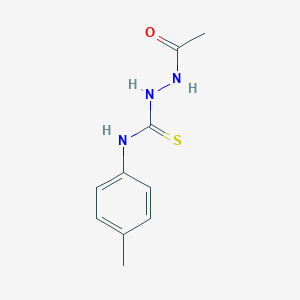
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
